Cas no 89-40-7 (5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a versatile intermediate used in the synthesis of pharmaceuticals and organic compounds. Its key advantages lie in its high reactivity and stability, allowing for efficient and reliable incorporation into various chemical reactions. This product exhibits moderate solubility in polar solvents and can be stored at room temperature.
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione structure
89-40-7 structure
商品名:5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
CAS番号:89-40-7
MF:C8H4N2O4
メガワット:192.128361701965
MDL:MFCD00005884
CID:34502
PubChem ID:6969

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 5-Nitroisoindoline-1,3-dione
    • AKOS B028733
    • 5-NITRO-1,3-DIHYDRO-2H-ISOINDOL-1,3-DIONE
    • 5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE
    • 5-NITROPHTHALIMIDE
    • 5-NITROISOINDOLE-1,3-DIONE
    • 4-NITRO-1,2-BENZENE DICARBOXYLIC ACID, IMIDE
    • 4-Nitrophthalimide
    • 3-nitrophthalimide
    • 4-Nirtophthalimide
    • 4-Nitrophtalimide
    • 4-nitro-phthalimid
    • 4-nitro-phthalimide
    • 5-nitro-isoindole-1,3-dione
    • 5-Nitro-isoindolin-1,3-dion
    • 5-nitrosoindoline-1,3-dione
    • PHTHALIMIDE,4-NITRO
    • P-NITRO-PHTHALIMIDE
    • Phthalimide, 4-nitro-
    • 1H-Isoindole-1,3(2H)-dione, 5-nitro-
    • 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
    • 26NA19UI3U
    • ANYWGXDASKQYAD-UHFFFAOYSA-N
    • 5-nitro-2H-benzo[c]azoline-1,3-dione
    • 5-nitro-phthalimide
    • DSSTox_CID_5776
    • DSSTox_
    • DSSTox_RID_77921
    • Oprea1_866451
    • DSST
    • UNII-26NA19UI3U
    • NSC-5394
    • CAS-89-40-7
    • Tox21_200190
    • CCRIS 4685
    • Q27254119
    • SCHEMBL16303093
    • Z56812733
    • F0345-4666
    • NSC 5394
    • AKOS000313129
    • NCGC00091620-02
    • AC-10997
    • D70991
    • AS-9405
    • CS-W023085
    • NCGC00091620-01
    • SB64042
    • BCP30589
    • AI3-00701
    • AE-641/30105047
    • FT-0619295
    • 5-nitroisoindoline-1,3-dione;5-Nitro-1H-isoindole-1,3(2H)-dione;Phthalimide, 4-nitro-
    • DTXSID1025776
    • 5-21-11-00158 (Beilstein Handbook Reference)
    • 4-nitrophthalimid
    • N0247
    • EN300-16888
    • DTXCID405776
    • NCGC00257744-01
    • MFCD00005884
    • STK397451
    • SCHEMBL151957
    • SY039319
    • 1,3-Dioxo-5-nitro-1,3-dihydro-2H-isoindol-2-ide
    • 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
    • NSC5394
    • SR-01000397641-1
    • 89-40-7
    • EINECS 201-905-5
    • 1H-Isoindole-1, 5-nitro-
    • AMY272
    • LS-1893
    • W-100375
    • BRN 0180224
    • CHEMBL1607202
    • A843189
    • SR-01000397641
    • 4-Nitrophthalimide, 98%
    • 5-Nitro-1H-isoindole-1,3(2H)-dione #
    • 5-Nitro-1H-isoindole-1,3(2H)-dione (ACI)
    • Phthalimide, 4-nitro- (6CI, 7CI, 8CI)
    • 4-Nitrophthalimide,99%
    • NS00039328
    • 4-NITRO-1,2-BENZENEDICARBOXYLICACID, IMIDE
    • MDL: MFCD00005884
    • インチ: 1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)
    • InChIKey: ANYWGXDASKQYAD-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC([N+](=O)[O-])=CC=2)C(=O)N1
    • BRN: 0180224

計算された属性

  • せいみつぶんしりょう: 192.017107g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 192.017107g/mol
  • 単一同位体質量: 192.017107g/mol
  • 水素結合トポロジー分子極性表面積: 92Ų
  • 重原子数: 14
  • 複雑さ: 309
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 黄色の針状またはシート状結晶
  • 密度みつど: 1.5513 (rough estimate)
  • ゆうかいてん: 195.0 to 203.0 deg-C
  • ふってん: 328.09°C (rough estimate)
  • 屈折率: 1.4900 (estimate)
  • すいようせい: <0.01 g/100 mL at 18 ºC
  • あんていせい: Stable. Combustible. Incompatible with moisture, water, strong oxidising agents, strong bases.
  • PSA: 91.99000
  • LogP: 1.33040
  • ようかいせい: アルコール、酢酸、アセトンに溶け、熱湯に溶けない

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione セキュリティ情報

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 税関データ

  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N515335-1g
4-Nitrophthalimide
89-40-7
1g
$ 50.00 2022-06-03
TRC
N515335-5g
4-Nitrophthalimide
89-40-7
5g
$ 65.00 2022-06-03
Ambeed
A186496-100g
5-Nitroisoindoline-1,3-dione
89-40-7 97%
100g
$40.0 2024-04-16
Enamine
EN300-16888-0.5g
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
89-40-7 97%
0.5g
$21.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069925-500g
5-Nitroisoindoline-1,3-dione
89-40-7 98%
500g
¥240.00 2024-04-26
Life Chemicals
F0345-4666-0.5g
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
89-40-7 95%
0.5g
$19.0 2023-09-07
abcr
AB118269-500 g
4-Nitrophthalimide, 98%; .
89-40-7 98%
500 g
€235.90 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
332097-5G
4-Nitrophthalimide
89-40-7
5g
¥761.77 2023-10-25
eNovation Chemicals LLC
D397550-5g
4-Nitrophthalimide
89-40-7 97%
5g
$105 2024-05-24
Apollo Scientific
OR4839-25g
4-Nitrophthalimide
89-40-7 98%
25g
£65.00 2023-09-01

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Formamide Solvents: N-Methyl-2-pyrrolidone ;  rt → 180 °C; 5 - 6 h, 170 - 180 °C
リファレンス
Formamide, a novel challenging reagent for the direct synthesis of non-N-substituted cyclic imides
Chiriac, Constantin I.; Nechifor, Marioara; Tanasa, Fulga, Revue Roumaine de Chimie, 2007, 52(8-9), 883-886

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 15 °C → rt; 16 h, rt
1.2 Reagents: Water ;  cooled
リファレンス
Synthesis and spectroscopic properties of novel azo dyes derived from phthalimide
Choi, Jae-Hong; Park, Joon-Soo; Kim, Mi-Hyeon; Lee, Hyun-Young; Towns, Andrew D., Coloration Technology, 2007, 123(6), 379-386

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ammonium chloride Catalysts: 4-(Dimethylamino)pyridine ;  47 s
リファレンス
Microwave-assisted efficient conversion of anhydrides to cyclic imides and N-methoxy imides
Hijji, Yousef M.; Benjamin, Ellis, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1084, 1084-1091

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  5 h, 0 - 5 °C
リファレンス
Preparation of new biologically active and water soluble dyes: characterization, aggregation and extraction of metal ions from solutions
Touj, Nedra; Al-Ayed, Abdullah Sulaiman; Hamdi, Naceur, Asian Journal of Chemistry, 2019, 31(6), 1398-1404

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  30 min, 0 °C → rt
1.2 rt; 4 h, 35 °C
リファレンス
New anthracene-based-phthalocyanine semi-conducting materials: Synthesis and optoelectronic properties
Kahouech, M. S.; Hriz, K.; Touaiti, S.; Bassem, J., Materials Research Bulletin, 2016, 75, 144-154

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 15 °C → rt; 16 h, rt
リファレンス
Synthesis and spectral properties of phthalimide based alkali-clearable azo disperse dyes
Koh, Joonseok; Kim, Hoegyeong; Park, Jongseung, Fibers and Polymers, 2008, 9(2), 143-151

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid
リファレンス
Synthesis of some Schiff bases derived from copper tetraaminophthalocyanines
Isfan, Liliana; Tomas, Stefan; Pop, Cristina; Boscornea, Cristian; Mocanu-Ionescu, Roxana, Revista de Chimie (Bucharest, 2007, 58(7), 664-668

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  10 °C → 25 °C; 12 h, 25 °C
リファレンス
Synthesis of phthalimide disperse dyes and study on the interaction energy
Zhan, Yizhen; Zhao, Xue; Wang, Wei, Dyes and Pigments, 2017, 146, 240-250

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt
リファレンス
The design, synthesis and in vitro immunosuppressive evaluation of novel isobenzofuran derivatives
Yang, Na; Wang, Qing-He; Wang, Wen-Qian; Wang, Jian; Li, Feng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 53-56

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  30 min, 0 °C; 0 °C → rt
1.2 4 h, 35 °C
リファレンス
Synthesis and characterization of new Zn-phthalocyanine-based semi-conducting materials
Touaiti, Sarra; Hajri, Amira; Kahouech, Mourad Shady; Khiari, Jameleddin; Jamoussi, Bassem, Arabian Journal of Chemistry, 2017, 10,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus pentoxide ,  Sulfuric acid Solvents: Water ;  rt → 5 °C
1.2 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 10 °C → rt; 10 h, rt
1.3 Reagents: Water ;  cooled
リファレンス
New process for 4-aminophthalimide synthesis
Lu, Liang; Yang, Wenge; Hu, Yonghong, Nanjing Gongye Daxue Xuebao, 2008, 30(6), 51-53

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Formamide
リファレンス
Imidation of cyclic carboxylic anhydrides under microwave irradiation
Peng, Yanqing; Song, Gonghua; Qian, Xuhong, Synthetic Communications, 2001, 31(12), 1927-1931

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; 10 - 15 °C
1.2 10 °C → rt; 10 h, rt
リファレンス
Synthesis of 4-nitrophthalimide
Xiang, Bin; Shi, Hong-xin; Jiang, Yi-fei; Chen, Hua; Chen, Zhan-zhi; et al, Zhejiang Gongye Daxue Xuebao, 2003, 31(5), 512-514

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  12 h, 10 °C → 25 °C
リファレンス
Synthesis and application of N-butyl substituted phthalimide disperse dyes
Zhao, Xue, Textile Research Journal, 2019, 89(15), 3034-3047

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

5-nitro-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報

Introduction to 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 89-40-7) and Its Emerging Applications in Chemical Biology

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione, identified by its CAS number 89-40-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and reactivity. This compound belongs to the class of nitroisoindole derivatives, which are known for their broad spectrum of biological activities. The presence of both nitro and carbonyl functional groups in its molecular structure imparts unique chemical properties, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

The nitro group in 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a key feature that contributes to its reactivity and biological significance. Nitro compounds are well-documented for their ability to participate in various chemical transformations, including reduction to amino groups or further functionalization via nucleophilic substitution reactions. These properties have been exploited in synthetic chemistry to design molecules with targeted biological effects. Additionally, the dihydroisoindole core provides a rigid aromatic system that can be modified to enhance binding affinity to biological targets.

In recent years, 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has been explored as a precursor in the synthesis of bioactive molecules. Its structural motif is closely related to several pharmacologically relevant compounds, including kinase inhibitors and antimicrobial agents. The carbonyl groups in the molecule allow for further derivatization through condensation reactions or enolization processes, enabling the creation of more complex scaffolds. These modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is its potential application in medicinal chemistry. Researchers have leveraged its framework to develop inhibitors targeting enzymes involved in cancer progression and inflammation. For instance, derivatives of this compound have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The nitro group can be strategically positioned to modulate electronic properties and enhance interactions with the active sites of these enzymes.

The synthesis of 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of 2-aminothiophene with glyoxal derivatives followed by nitration under controlled conditions. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Such improvements are essential for translating laboratory discoveries into viable therapeutic candidates.

Recent studies have also highlighted the role of 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione in materials science. Its ability to form coordination complexes with transition metals has been exploited in designing catalysts for organic transformations. These metal complexes exhibit enhanced reactivity and selectivity compared to traditional catalysts, offering new opportunities for industrial applications. The versatility of this compound underscores its importance beyond pharmaceuticals.

The biological activity of 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has been further explored through computational modeling and high-throughput screening assays. These approaches have identified novel derivatives with improved pharmacokinetic profiles and reduced toxicity. For example, structural analogs with optimized substitution patterns have demonstrated potent activity against bacterial pathogens while maintaining low cytotoxicity. Such findings underscore the importance of rational drug design in maximizing therapeutic efficacy.

In conclusion,5-nitro-2,3-dihydro-1H-isоindоle - 1 , 3 - dіonе (CAS No . 89 - 40 - 7 ) remains a cornerstone compound in chemical biology research due to its structural versatility and functional reactivity . Its applications span from drug discovery to catalysis , highlighting its broad utility across multiple scientific disciplines . As synthetic methodologies continue to evolve , it is anticipated that this compound will play an even greater role in developing innovative solutions for complex biological challenges .

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